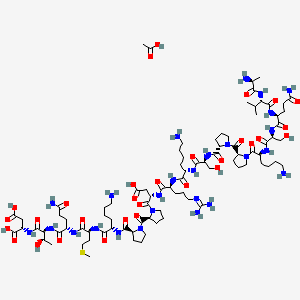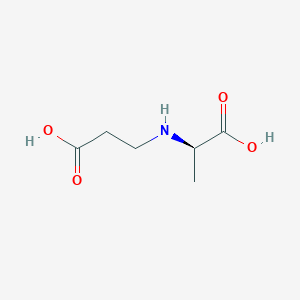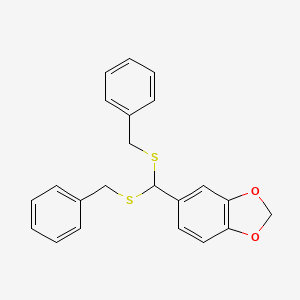
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is known for its ability to modulate the immune response and reduce inflammation by inhibiting the release of inflammatory mediators.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate typically involves multiple steps starting from a suitable steroid precursor. The process includes:
Oxidation: The precursor undergoes oxidation to introduce the necessary ketone groups at positions 3, 11, and 20.
Hydroxylation: Hydroxyl groups are introduced at positions 17 and 21 through hydroxylation reactions.
Acetylation: The hydroxyl groups are then acetylated to form the acetate ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Oxidation: Using catalysts to facilitate the oxidation steps.
Selective Hydroxylation: Employing specific reagents to achieve selective hydroxylation.
Purification: Multiple purification steps, including crystallization and chromatography, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, leading to the formation of additional ketone groups.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acetylating Agents: Acetic anhydride, acetyl chloride.
Major Products
The major products formed from these reactions include various hydroxylated and acetylated derivatives of the original compound.
Applications De Recherche Scientifique
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other corticosteroids and related compounds.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control.
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The primary molecular targets include genes involved in the inflammatory response, such as cytokines and adhesion molecules. The pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes.
Comparaison Avec Des Composés Similaires
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate is unique due to its specific structural features and pharmacological properties. Similar compounds include:
Prednisolone: Another corticosteroid with similar anti-inflammatory effects but different pharmacokinetics.
Dexamethasone: Known for its potent anti-inflammatory activity and longer duration of action.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of physiological effects.
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific clinical applications.
Propriétés
Numéro CAS |
1323-57-5 |
|---|---|
Formule moléculaire |
C24H30O6 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
[2-[(8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30O6/c1-14(26)30-12-20(29)24(13-25)9-7-18-17-5-4-15-10-16(27)6-8-22(15,2)21(17)19(28)11-23(18,24)3/h6,8,10,17-18,21,25H,4-5,7,9,11-13H2,1-3H3/t17-,18-,21+,22-,23-,24-/m0/s1 |
Clé InChI |
QDQPMZPEGAIRFS-FCUGKPCYSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)CO |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(prop-1-en-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B14749610.png)
![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)


![((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol](/img/structure/B14749644.png)

![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)

![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)



